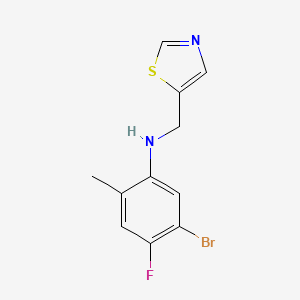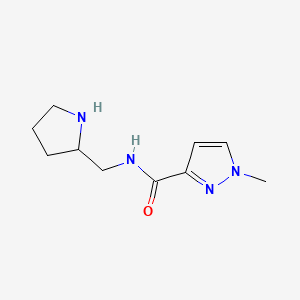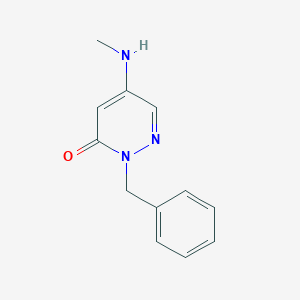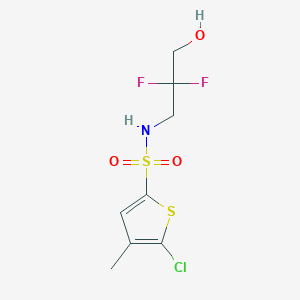
5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that has been studied for its potential use in scientific research. This compound has unique properties that make it useful for a variety of applications, including drug discovery and development. In
Mécanisme D'action
The mechanism of action of 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to reduce the levels of certain inflammatory markers in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is its ability to selectively target certain types of cancer cells. However, one limitation of this compound is that it may have off-target effects on other cells in the body.
Orientations Futures
There are many future directions for the study of 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline. One possible direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its activity against other types of cancer cells. Additionally, researchers may investigate ways to improve the selectivity and efficacy of this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves several steps. The first step is the reaction of 5-bromo-4-fluoro-2-methylbenzene with thioacetic acid to form 5-bromo-4-fluoro-2-methylthiophene. The second step is the reaction of 5-bromo-4-fluoro-2-methylthiophene with chloroacetonitrile to form 5-bromo-4-fluoro-2-methyl-N-(chloromethyl)thiophene. The final step is the reaction of 5-bromo-4-fluoro-2-methyl-N-(chloromethyl)thiophene with 1,3-thiazol-5-ylmethylamine to form this compound.
Applications De Recherche Scientifique
5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential use in drug discovery and development. This compound has been found to have activity against certain types of cancer cells, and it has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2S/c1-7-2-10(13)9(12)3-11(7)15-5-8-4-14-6-16-8/h2-4,6,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINKLCCQFHQMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NCC2=CN=CS2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)

![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)

![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)
